Dibenzyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]tridec-4-enedioate
Description
The compound Dibenzyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]tridec-4-enedioate is a highly functionalized molecule characterized by:
- A tridec-4-enedioate core.
- Dibenzyl ester groups for enhanced lipophilicity and controlled release properties.
- A polyethylene glycol (PEG)-like chain comprising 24 ethoxy units, conferring hydrophilicity.
- A terminal 3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy group, which may act as a reactive handle for conjugation or hydrolysis.
Properties
Molecular Formula |
C83H138N2O33 |
|---|---|
Molecular Weight |
1692.0 g/mol |
IUPAC Name |
dibenzyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]tridec-4-enedioate |
InChI |
InChI=1S/C83H138N2O33/c86-78-21-22-79(87)85(78)118-81(89)23-25-92-27-29-94-31-33-96-35-37-98-39-41-100-43-45-102-47-49-104-51-53-106-55-57-108-59-61-110-63-65-112-67-69-114-71-72-115-70-68-113-66-64-111-62-60-109-58-56-107-54-52-105-50-48-103-46-44-101-42-40-99-38-36-97-34-32-95-30-28-93-26-24-84-82(90)77(83(91)117-74-76-17-11-8-12-18-76)19-13-5-3-1-2-4-6-14-20-80(88)116-73-75-15-9-7-10-16-75/h5,7-13,15-18,77H,1-4,6,14,19-74H2,(H,84,90) |
InChI Key |
ANZPMUQTSYJXOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C(CC=CCCCCCCCC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dibenzyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]tridec-4-enedioate involves multiple steps. The initial step typically includes the preparation of the dioxopyrrolidinyl group, followed by the sequential addition of ethoxy groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems can help in maintaining the precise conditions required for the synthesis. Quality control measures are essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Dibenzyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]tridec-4-enedioate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions can vary, but they often require controlled temperatures and pH levels to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of carboxylic acids, while reduction reactions could yield alcohols.
Scientific Research Applications
Chemistry: In chemistry, Dibenzyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]tridec-4-enedioate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of compounds with specific properties and functions.
Biology: In biology, this compound is studied for its potential interactions with biological molecules. Researchers investigate its binding affinity to proteins and its effects on cellular processes.
Medicine: In medicine, Dibenzyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]tridec-4-enedioate is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industry, this compound is used in the production of specialized materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of Dibenzyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]tridec-4-enedioate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs
(i) Dibenzyl Linear Aliphatic Dicarboxylates
- Example : Dibenzyl dodecanedioate (from ).
- Key Features :
- Comparison :
- The target compound’s PEG chain enhances water solubility, whereas linear aliphatic analogs are less hydrophilic.
- The dioxopyrrolidinyl group in the target compound introduces reactivity absent in simpler dibenzyl esters.
(ii) Diethyl 8-Cyano-7-(4-Nitrophenyl) Heterocyclic Derivatives ()
- Example: Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate.
- Key Features: Heterocyclic cores with nitro and cyano substituents. Ethyl ester groups instead of benzyl esters.
- Comparison :
(iii) Polyethylene Glycol (PEG) Derivatives
- Example : 1-Methoxy-PEG-24 ().
- Key Features :
- Long ethoxy chains but lack ester or reactive termini.
- Commonly used as solubilizing agents in pharmaceuticals.
- Comparison :
Functional Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
